(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
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Overview
Description
(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, a methoxy group, and a benzo[d]thiazolylidene moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The piperidine-4-carboxamide moiety is then attached, and finally, the fluorophenylsulfonyl group is introduced under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: This compound shares some structural similarities with (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide, particularly in the presence of aromatic rings and functional groups.
Uniqueness
What sets this compound apart is its combination of functional groups and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1007033-92-2 |
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Molecular Formula |
C21H22FN3O4S2 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22FN3O4S2/c1-24-18-8-5-16(29-2)13-19(18)30-21(24)23-20(26)14-9-11-25(12-10-14)31(27,28)17-6-3-15(22)4-7-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
ZCZHEQQUQPZOCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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